molecular formula C18H16N2O2 B2807383 1-benzyl-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde CAS No. 588674-26-4

1-benzyl-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde

Cat. No.: B2807383
CAS No.: 588674-26-4
M. Wt: 292.338
InChI Key: OJVQNMHGTRCERS-UHFFFAOYSA-N
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Description

1-Benzyl-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde (CAS: 588674-26-4, molecular formula: C₁₈H₁₆N₂O₂) is a trisubstituted pyrazole derivative characterized by:

  • Position 3: A 4-methoxyphenyl group (–C₆H₄–OCH₃), contributing electron-donating effects that stabilize aromatic systems and modulate biological activity.
  • Position 4: A carbaldehyde (–CHO), enabling further functionalization via condensation or nucleophilic addition reactions.

The compound is listed in supplier catalogs (e.g., CymitQuimica) but is currently discontinued . Its molecular weight (292.33 g/mol) and structural features align it with bioactive pyrazole derivatives studied for antioxidant, anti-inflammatory, and anticancer applications .

Properties

IUPAC Name

1-benzyl-3-(4-methoxyphenyl)pyrazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2/c1-22-17-9-7-15(8-10-17)18-16(13-21)12-20(19-18)11-14-5-3-2-4-6-14/h2-10,12-13H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJVQNMHGTRCERS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C=C2C=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-benzyl-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde can be achieved through several synthetic routes. One common method involves the condensation of 4-methoxybenzaldehyde with a suitable hydrazine derivative, followed by cyclization to form the pyrazole ring. The reaction conditions typically include the use of a solvent such as ethanol or methanol and a catalyst like acetic acid. The reaction mixture is heated under reflux to facilitate the formation of the desired product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

1-Benzyl-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it is replaced by other functional groups under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations. Major products formed from these reactions include carboxylic acids, alcohols, and substituted pyrazole derivatives .

Scientific Research Applications

Biological Activities

1-Benzyl-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde exhibits a range of biological activities, including:

  • Antioxidant Activity : Studies have demonstrated that derivatives of this compound show significant antioxidant properties. For instance, compounds derived from it have been evaluated for their ability to scavenge free radicals using various assays such as DPPH and hydroxyl radical scavenging methods. These studies indicate that certain derivatives possess antioxidant activity comparable to standard antioxidants like ascorbic acid .
  • Anti-inflammatory Activity : The compound has also been investigated for its anti-inflammatory effects. In a study involving carrageenan-induced paw edema in rats, several derivatives were shown to significantly reduce inflammation, with some compounds exhibiting effects comparable to diclofenac sodium, a commonly used anti-inflammatory drug .

Synthesis and Derivatives

The synthesis of this compound typically involves the condensation of hydrazones derived from substituted acetophenones. The reaction is facilitated by the Vilsmeier-Haack reagent, leading to the formation of various pyrazole derivatives with potential therapeutic applications .

Table 1: Summary of Biological Activities of Selected Derivatives

CompoundAntioxidant Activity (DPPH Scavenging %)Anti-inflammatory Activity (Inhibition %)
4aModerateModerate
4bGoodLow
4cHighHigh
4dModerateModerate
4eVery HighVery High

Case Studies

Case Study 1: Antioxidant Evaluation
A study synthesized five derivatives of the compound and evaluated their antioxidant potential using DPPH and nitric oxide scavenging assays. Results indicated that derivatives 4c and 4e exhibited superior antioxidant activity compared to the standard ascorbic acid, making them promising candidates for further research in oxidative stress-related conditions .

Case Study 2: Anti-inflammatory Assessment
In another study assessing anti-inflammatory properties, multiple derivatives were tested in vivo using a rat model. The results showed that compounds with electron-donating groups at the para position on the phenyl ring had enhanced anti-inflammatory effects. Notably, compounds 4c and 4e demonstrated significant reduction in edema compared to controls, suggesting their potential use in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of 1-benzyl-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The exact molecular targets and pathways depend on the specific application and the biological system being studied. Computational chemistry and molecular docking studies are often employed to predict and validate these interactions .

Comparison with Similar Compounds

Substituent Variations at Position 1

Compound Name Position 1 Substituent Key Findings Reference
Target Compound Benzyl Limited direct activity data; structural analogs show antioxidant/anti-inflammatory potential .
1-Benzoyl-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde (4c) Benzoyl (–COC₆H₅) Potent antioxidant (DPPH IC₅₀ ~12 µM) and anti-inflammatory activity (73% inhibition vs. diclofenac) due to electron-donating –OCH₃ .
1-Phenyl-1H-pyrazole-4-carbaldehyde Phenyl Crystallographic studies confirm planar pyrazole core; antibacterial activity noted .
1-(1,8-Naphthyridin-2-yl)-3-(2-oxo-2H-chromen-3-yl)-1H-pyrazole-4-carbaldehyde 1,8-Naphthyridine Antibacterial activity against Bacillus subtilis (MIC: 8 µg/mL) .

Key Insight : The benzyl group in the target compound may enhance stability compared to benzoyl (hydrolysis-prone) or phenyl (less lipophilic) analogs.

Substituent Variations at Position 3

Compound Name Position 3 Substituent Activity Profile Reference
Target Compound 4-Methoxyphenyl Predicted activity based on 4c analog .
1-Benzoyl-3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde (4b) 3-Nitrophenyl Moderate antioxidant activity (DPPH IC₅₀ ~25 µM) due to electron-withdrawing –NO₂ .
3-(8-Methoxy-2-oxo-2H-chromen-3-yl)-1-[4-(4-methoxyphenyl)thiazol-2-yl]-1H-pyrazole-4-carbaldehyde (5m) Coumarin-thiazole hybrid Anticancer activity (IC₅₀: 2.1 µM against HeLa) via apoptosis induction .
3-(4-Hydroxyphenyl)-1-(4-nitrobenzoyl)-1H-pyrazole-4-carbaldehyde (4e) 4-Hydroxyphenyl Anti-inflammatory activity (68% inhibition) with –OH and –NO₂ synergy .

Key Insight : The 4-methoxyphenyl group in the target compound likely enhances aromatic stabilization and radical scavenging capacity, similar to compound 4c .

Spectral Data Comparison

Compound IR (C=O, cm⁻¹) ¹H NMR (CHO, δ ppm) GC-MS (m/z)
Target Not reported Not reported Not reported
4c 1629.76 9.7 (s) 306 (M⁺)
4a 1647.13 9.1–9.32 (s) 278 (M⁺+2)

Key Insight : The absence of spectral data for the target compound highlights a research gap.

Biological Activity

1-benzyl-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde, a compound belonging to the pyrazole family, has garnered attention for its diverse biological activities, particularly in the fields of oncology and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C18H16N2O2
  • Molecular Weight : 292.33 g/mol
  • IUPAC Name : this compound

The compound features a pyrazole ring substituted with a benzyl group and a methoxyphenyl group, contributing to its unique chemical properties and biological activities.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. Research indicates that compounds within the pyrazole class exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity Testing : The compound demonstrated notable cytotoxicity against breast cancer (MCF-7), cervical cancer (SiHa), and prostate cancer (PC-3) cell lines, with IC50 values indicating effective inhibition of cell proliferation .
  • Mechanism of Action : The compound is believed to inhibit tubulin polymerization, disrupting microtubule dynamics essential for cell division .

Antimicrobial and Anti-inflammatory Activities

In addition to its anticancer properties, pyrazole derivatives have been reported to possess antimicrobial and anti-inflammatory activities:

  • Antimicrobial Effects : Some derivatives have shown efficacy against various bacterial strains and fungi, suggesting potential use in treating infections .
  • Anti-inflammatory Properties : Certain compounds exhibit COX-2 inhibitory activity, indicating their potential in managing inflammatory conditions .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of pyrazole derivatives. Modifications to the substituents on the pyrazole ring can significantly influence their pharmacological profiles. For example:

SubstituentBiological Activity
Methoxy GroupEnhances anticancer activity
Halogen SubstituentsIncreases potency against specific cancer types

Study 1: Anticancer Activity

A study synthesized various pyrazole derivatives, including this compound, and evaluated their cytotoxic effects on multiple cancer cell lines. The results indicated that this compound exhibited significant cytotoxicity with an IC50 value of approximately 2.13 µM against MCF-7 cells .

Study 2: Antimicrobial Efficacy

Another research focused on the antimicrobial properties of substituted pyrazoles. The findings revealed that derivatives with halogen substitutions displayed enhanced activity against pathogenic bacteria and fungi, suggesting that structural modifications could lead to more potent antimicrobial agents .

Q & A

Q. What are the common synthetic routes for 1-benzyl-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde?

The synthesis typically involves multi-step reactions, leveraging nucleophilic substitution and cyclization strategies. Key methods include:

  • Nucleophilic aromatic substitution : Reacting 5-chloro-3-methyl-1-aryl-pyrazole-4-carbaldehyde derivatives with substituted phenols (e.g., 4-methoxyphenol) in the presence of a base like K₂CO₃ .
  • Vilsmeier-Haack reaction : Formylation of pyrazolone precursors using POCl₃ and DMF to introduce the aldehyde group at the 4-position .
  • Multi-step optimization : Sequential alkylation (e.g., benzylation) and oxidation steps under controlled temperature (60–80°C) and solvent systems (e.g., ethanol or DCM) to ensure regioselectivity and minimize byproducts .

Q. What analytical techniques are recommended for characterizing this compound?

Critical methods include:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and regiochemistry (e.g., benzyl vs. methoxyphenyl group orientation) .
  • X-ray crystallography : Resolve ambiguities in molecular geometry, particularly the spatial arrangement of the benzyl and methoxyphenyl groups .
  • High-Performance Liquid Chromatography (HPLC) : Quantify purity (>95%) and detect impurities from incomplete substitution or oxidation .

Q. What are the known biological activities of this compound?

The compound exhibits:

  • Antimicrobial activity : Against Gram-positive bacteria (e.g., S. aureus) due to interactions with bacterial cell wall synthesis enzymes .
  • Anticancer potential : Moderate cytotoxicity in breast cancer cell lines (e.g., MCF-7), linked to apoptosis induction via caspase-3 activation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity during synthesis?

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates for substitutions, while ethanol minimizes aldehyde oxidation .
  • Catalyst screening : Transition-metal catalysts (e.g., CuI) improve benzylation efficiency by reducing side reactions .
  • AI-driven retrosynthesis : Tools like Pistachio and Reaxys predict optimal routes, such as prioritizing Vilsmeier-Haack over Claisen-Schmidt condensation to avoid ketone byproducts .

Q. How to resolve contradictions in reported biological activity data?

  • Assay standardization : Compare IC₅₀ values under consistent conditions (e.g., 24-h exposure vs. 48-h in cytotoxicity assays) .
  • Substituent effect analysis : Replace the 4-methoxyphenyl group with electron-withdrawing groups (e.g., nitro) to test activity trends against Candida spp. .
  • Metabolite profiling : Identify degradation products (e.g., carboxylic acid derivatives) that may interfere with bioactivity assays .

Q. What strategies are used to study structure-activity relationships (SAR) for modifying substituents?

  • Positional isomerism : Compare 3-(4-methoxyphenyl) vs. 3-(3-methoxyphenyl) analogs to assess steric and electronic effects on enzyme binding .
  • Molecular docking : Simulate interactions with target proteins (e.g., COX-2 or EGFR kinases) to prioritize substituents enhancing binding affinity .
  • Heterocycle fusion : Incorporate pyrazole-4-carbaldehyde into fused systems (e.g., pyrazolo[3,4-c]pyrazoles) to modulate solubility and bioavailability .

Q. What computational methods assist in predicting reactivity or interactions?

  • Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic sites (e.g., aldehyde carbon) prone to nucleophilic attack .
  • Molecular Dynamics (MD) : Simulate stability in aqueous vs. lipid environments to guide formulation strategies .
  • Retrosynthesis platforms : BKMS_METABOLIC and Reaxys propose novel pathways, such as using morpholine derivatives to stabilize intermediates .

Q. How to handle stability issues during storage due to the aldehyde group?

  • Storage conditions : Use amber vials under argon at –20°C to prevent photooxidation and moisture uptake .
  • Stabilizers : Add 0.1% BHT (butylated hydroxytoluene) to ethanol stock solutions to inhibit radical-mediated degradation .
  • Periodic QC checks : Monitor aldehyde integrity via FT-IR (C=O stretch at ~1700 cm⁻¹) and TLC (Rf shift indicates oxidation) .

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